Chemical structure and properties of 1-Thiazol-4-YL-ethylamine dihydrochloride
Chemical structure and properties of 1-Thiazol-4-YL-ethylamine dihydrochloride
An In-Depth Technical Guide to 1-Thiazol-4-YL-ethylamine Dihydrochloride
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole moiety—a five-membered aromatic ring containing sulfur and nitrogen—is a privileged scaffold, notable for its presence in a wide array of biologically active molecules, including the essential vitamin thiamine (B1).[1] 1-Thiazol-4-YL-ethylamine dihydrochloride is a key exemplar of a functionalized thiazole building block. Its unique structure, combining the aromatic thiazole core with a reactive ethylamine side chain, makes it a highly versatile intermediate for drug discovery and a valuable tool in biochemical research.[2][3]
This technical guide provides an in-depth exploration of 1-Thiazol-4-YL-ethylamine dihydrochloride, moving beyond a simple datasheet to offer practical insights into its properties, synthesis, analysis, and applications. The dihydrochloride salt form is particularly advantageous, as it significantly enhances aqueous solubility, rendering the compound highly suitable for use in biological assays and pharmaceutical formulations.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their work.
Part 1: Physicochemical Characterization
A thorough understanding of a compound's fundamental properties is the starting point for any successful application. This section details the structural and physical characteristics of 1-Thiazol-4-YL-ethylamine dihydrochloride.
Chemical Structure and Identifiers
The compound consists of a thiazole ring substituted at the 4-position with an ethylamine group. The dihydrochloride salt form means that both the thiazole nitrogen and the primary amine nitrogen are protonated, each associated with a chloride counter-ion.
Caption: Chemical structure of 1-Thiazol-4-YL-ethylamine Dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | [3] |
| CAS Number | 1189878-73-6 | [2][3] |
| Molecular Formula | C₅H₈N₂S·2HCl | [2] |
| Molecular Weight | 201.12 g/mol | [4] |
| Canonical SMILES | CC(C1=CSC=N1)N.Cl.Cl | [3] |
| InChI Key | LKCAOWAORJKBAZ-UHFFFAOYSA-N | [3][4] |
Physical and Chemical Properties
The physical properties of the compound are critical for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to white solid | [2][4] |
| Purity | ≥95% (typically assessed by NMR) | [2] |
| Solubility | Enhanced solubility in aqueous solutions due to the dihydrochloride salt form. Soluble in polar organic solvents like methanol and DMSO. | [2] |
| Storage Conditions | Store at 0-8°C, desiccated. | [2] |
Causality Behind Properties: The presence of two hydrochloride salts is a deliberate chemical choice. It protonates the basic nitrogen atoms, disrupting the crystal lattice energy and allowing for favorable interactions with polar solvents like water. This is crucial for researchers in biological fields who require stock solutions for assays. The recommended storage at low temperatures and under desiccation minimizes degradation from atmospheric moisture and potential thermal decomposition.
Part 2: Synthesis and Quality Control
As a key building block, understanding the synthetic origin and the methods for quality verification of 1-Thiazol-4-YL-ethylamine dihydrochloride is essential for ensuring experimental reproducibility.
Retrosynthetic Analysis and Plausible Synthesis Pathway
The synthesis of 4-substituted thiazoles often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6] For the target molecule, a logical retrosynthetic approach would involve disconnecting the C-N bond of the amine and the thiazole ring itself.
A plausible forward synthesis would start with a commercially available 4-acetylthiazole. This can be converted to an oxime, which is then reduced to the primary amine. Finally, treatment with hydrochloric acid would yield the desired dihydrochloride salt.
Caption: Proposed synthetic workflow for 1-Thiazol-4-YL-ethylamine dihydrochloride.
Representative Synthesis Protocol
This protocol is a representative, chemically sound procedure. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Oxime Formation
-
To a solution of 4-acetylthiazole (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Stir the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.
Step 2: Reduction to the Primary Amine
-
Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Handle with extreme care under an inert atmosphere (e.g., Argon or Nitrogen).
-
Prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the crude oxime from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(thiazol-4-yl)ethanamine free base.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the crude amine from Step 2 in anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Slowly add a 2 M solution of HCl in diethyl ether (2.2 eq) with stirring.
-
A precipitate will form. Continue stirring at 0°C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Thiazol-4-YL-ethylamine dihydrochloride as an off-white solid.
Analytical Quality Control (QC)
To ensure the identity and purity of the synthesized compound, a battery of analytical tests is required. This represents a self-validating system for the protocol.
Table 3: Expected Analytical Data
| Technique | Expected Results for Structure Verification and Purity |
| ¹H NMR | Protons on the thiazole ring (expect signals between 7-9 ppm), the CH and CH₃ protons of the ethylamine side chain (a quartet and a doublet, respectively), and a broad signal for the NH₃⁺ protons. The integration should match the 8 protons of the cation. |
| ¹³C NMR | Signals corresponding to the carbons of the thiazole ring (typically 110-160 ppm) and the two carbons of the ethylamine side chain. |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 129.1. |
| HPLC | A single major peak with a purity of ≥95% when monitored at an appropriate UV wavelength (e.g., 254 nm). |
Part 3: Applications in Research and Development
The utility of 1-Thiazol-4-YL-ethylamine dihydrochloride stems from its dual functionality: the biologically relevant thiazole core and the synthetically versatile primary amine.
Role as a Pharmaceutical Intermediate
The thiazole ring is a bioisostere for various other aromatic systems and can participate in crucial binding interactions (hydrogen bonding, π-stacking) with biological targets. The ethylamine "linker" provides a point of attachment for building more complex molecules. This compound is therefore a valuable starting material for synthesizing libraries of potential drug candidates, particularly in areas like neuropharmacology and anti-inflammatory research.[2] Its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9]
Utility in Biochemical and Diagnostic Research
In biochemical studies, the compound can be used as a fragment or a starting point for synthesizing molecular probes to study enzyme interactions and receptor binding.[2][3] The primary amine can be readily functionalized with fluorophores, biotin, or other tags. Furthermore, its structural motifs are being explored for the development of novel diagnostic agents that can detect specific biological markers for early disease diagnosis.[3]
Representative Application Workflow: Amide Coupling for Inhibitor Synthesis
This workflow details how the title compound can be used as a building block to synthesize a potential enzyme inhibitor via a standard amide coupling reaction.
Caption: Workflow for synthesizing an amide derivative using the title compound.
Protocol: Amide Coupling with a Carboxylic Acid
-
In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add 1-Thiazol-4-YL-ethylamine dihydrochloride (1.1 eq). The excess DIPEA will neutralize the hydrochloride salts to generate the reactive free amine in situ.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform an aqueous workup, washing sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
-
Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Part 4: Safe Handling and Storage
As with any chemical reagent, adherence to safety protocols is paramount.
-
Handling: Always handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. The recommended storage temperature is 0-8°C to ensure long-term stability.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
1-Thiazol-4-YL-ethylamine dihydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, enhanced solubility, and versatile reactivity provide a reliable foundation for the synthesis of complex molecules and for probing intricate biological systems.[2] From its role in the development of novel therapeutics targeting neurological disorders to its application in biochemical assays, this compound stands out as a key player in advancing research and development.[2][3] By understanding its properties, synthesis, and applications as detailed in this guide, researchers can confidently and effectively integrate this valuable building block into their discovery workflows.
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